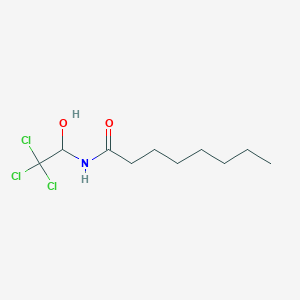![molecular formula C15H19N3OS B5085405 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide, commonly known as DTG, is a synthetic compound that belongs to the class of drugs known as sigma receptor agonists. DTG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and addiction.
作用機序
DTG exerts its effects by binding to sigma receptors, which are a class of receptors that are widely distributed in the brain and peripheral tissues. Sigma receptors are involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. DTG acts as a selective agonist of sigma-1 receptors, which are known to have neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
DTG has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel regulation, and the induction of apoptosis. DTG has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
DTG has several advantages for use in lab experiments, including its high potency, selectivity, and ability to cross the blood-brain barrier. However, DTG also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on DTG, including the development of more potent and selective sigma receptor agonists, the investigation of the role of sigma receptors in various diseases, and the development of new therapeutic applications for DTG. Additionally, further research is needed to better understand the mechanism of action of DTG and its potential side effects.
合成法
DTG can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxylic acid with diethylamine, followed by the reaction of the resulting intermediate with 2-bromo-3-pyridinylmethyl chloride. The final product is purified through recrystallization to obtain pure DTG.
科学的研究の応用
DTG has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and addiction. In cancer research, DTG has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, DTG has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addiction research, DTG has been shown to reduce drug-seeking behavior in animal models of cocaine and opioid addiction.
特性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-18(4-2)14-12(7-5-9-16-14)11-17-15(19)13-8-6-10-20-13/h5-10H,3-4,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJSRKUYUIWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)